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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylquinazoline

CAS No.: 147006-57-3

Cat. No.: B1612263 Get Quote

Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of

drugs ranging from anticancer agents (Gefitinib) to sedatives (Methaqualone). This guide

compares two specific substitution patterns:

2-Methyl Quinazolines: The standard scaffold, offering a balance of metabolic stability and

binding affinity.

2,5-Dimethyl Quinazolines: A sterically congested variant where the 5-methyl group

introduces a "peri-interaction" with the C4-substituent.

Key Finding: While 2-methyl derivatives are generally more versatile, the addition of a 5-methyl

group (2,5-dimethyl) creates a "molecular lock." This often reduces activity in kinases (EGFR)

due to steric clash but can significantly enhance potency in targets requiring hydrophobic filling

or conformational rigidity, such as DHFR (Dihydrofolate Reductase) and specific GABA-A

receptor subtypes.

Structural & Mechanistic Analysis
The "Peri-Effect" (Steric Clash)
The defining difference between these two scaffolds is the substituent at the C5 position.
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2-Methyl (C5-H): The C4 substituent (e.g., anilino, oxo) can rotate freely. This flexibility

allows the molecule to adopt the planar conformation required for intercalation into DNA or

binding into the ATP-binding pocket of kinases.

2,5-Dimethyl (C5-Me): The 5-methyl group exerts a peri-interaction with the substituent at

C4. This forces the C4-substituent out of planarity.

Consequence: If the active site requires a planar ligand (e.g., DNA intercalation),

bioactivity drops. If the active site has a hydrophobic pocket that accommodates the twist

(e.g., DHFR), bioactivity increases.

Electronic Influence
The 5-methyl group is electron-donating (+I effect).

It increases the electron density on the pyrimidine ring.

pKa Shift: 2,5-dimethyl derivatives are slightly more basic at N1 than their 2-methyl

counterparts, potentially improving solubility in acidic media but altering hydrogen bond

donor/acceptor strengths in the binding pocket.

Bioactivity Comparison by Target
Case Study A: EGFR Tyrosine Kinase Inhibition
(Anticancer)[1]

Standard (2-Methyl): In drugs like Gefitinib, the C2 position is often H or basic, but 2-methyl

analogs retain significant activity. The C5 position is typically unsubstituted (H) to prevent

clashing with the "gatekeeper" residue (often Threonine) in the ATP pocket.

Variant (2,5-Dimethyl):

Performance:Reduced.

Reasoning: The 5-methyl group clashes with the C4-anilino moiety, twisting it ~60-90° out

of plane. This prevents the critical hydrogen bonding required for ATP-competitive

inhibition.
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Data Trend: 4-anilinoquinazolines with 5-substitutions typically show a 10-100x increase in

IC50 (lower potency) compared to 5-H analogs.

Case Study B: DHFR Inhibition (Antimicrobial/Antitumor)
Standard (2-Methyl): Moderate activity.[1][2]

Variant (2,5-Dimethyl):

Performance:Enhanced.

Data: 5-substituted quinazolines (specifically 2,4-diamino-5-methyl derivatives) have

demonstrated picomolar potency.

Reference Point: A 5-methyl-6-substituted derivative showed an IC50 of 0.04 nM against

DHFR, significantly more potent than many 5-H analogs.

Mechanism: The 5-methyl group fills a specific hydrophobic pocket in the DHFR enzyme

that is otherwise occupied by a water molecule, leading to an entropic gain in binding

energy.

Case Study C: GABA-A Modulation (Sedative/Hypnotic)
Standard (2-Methyl): Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is the

archetype. It binds to the transmembrane

interface.

Variant (2,5-Dimethyl):

Performance:Variable / High Potency Risk.

Insight: Adding a methyl at C5 (of the quinazoline ring) or C4' (of the phenyl ring) often

creates "super-agonists" or convulsants.

Toxicity Warning: While potency may increase, the therapeutic index often narrows,

leading to a higher risk of seizures (convulsant activity) compared to the 2-methyl parent.
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Experimental Data Summary
Feature 2-Methyl Quinazolines 2,5-Dimethyl Quinazolines

Steric Profile Planar/Flexible C4 substituent Twisted/Rigid C4 substituent

Electronic Nature Standard Electron-rich (Inductive effect)

EGFR Potency High (nM range) Low (Steric clash)

DHFR Potency Moderate Superior (pM - low nM range)

Metabolic Stability Susceptible to C-hydroxylation
C5-Me blocks metabolic attack

at C5

Synthesis Cost Low (Anthranilic acid)
Medium (6-Methylanthranilic

acid)

Experimental Protocols
Synthesis of 2,5-Dimethylquinazolin-4(3H)-one
This protocol utilizes the Niementowski synthesis variation, adapted for the sterically hindered

6-methylanthranilic acid starting material.

Reagents:

2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid)

Acetic Anhydride (

)

Ammonium Acetate (

) or Primary Amine (

)

Ethanol/Pyridine

Protocol:
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Cyclization (Benzoxazinone Intermediate):

Dissolve 10 mmol of 2-amino-6-methylbenzoic acid in 30 mL of acetic anhydride.

Reflux for 2 hours. The reaction mixture will darken.

Concentrate under reduced pressure to remove excess

.

Result: 2,5-dimethyl-4H-3,1-benzoxazin-4-one (Intermediate).

Amidation/Recyclization:

Redissolve the intermediate in 20 mL of ethanol.

Add 15 mmol of Ammonium Acetate (for N3-H) or a substituted aniline (for N3-Aryl).

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

Purification:

Cool the mixture to 0°C. The product often precipitates.

Filter and wash with cold ethanol.

Recrystallize from Ethanol/DMF.

In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: Compare antiproliferative activity (IC50) of the two derivatives.

Seeding: Plate cancer cells (e.g., MCF-7 or A549) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Add test compounds (2-methyl vs 2,5-dimethyl) in serial dilutions (0.1

M to 100
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M). DMSO control < 0.5%.

Incubation: Incubate for 48–72 hours at 37°C, 5%

.

Development: Add 20

L MTT reagent (5 mg/mL). Incubate 4h.

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals.

Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization of Workflows
Synthesis & Logic Flow
This diagram illustrates the parallel synthesis and the divergent SAR outcomes.
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Caption: Synthesis pathways and divergent bioactivity outcomes for 2-methyl vs 2,5-dimethyl

quinazolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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